molecular formula C14H13ClN2O3 B2390092 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide CAS No. 117459-38-8

2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide

Cat. No.: B2390092
CAS No.: 117459-38-8
M. Wt: 292.72
InChI Key: XKCUEYYBBXOLDO-UHFFFAOYSA-N
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Description

2-[(Chloroacetyl)amino]-N-(2-furylmethyl)benzamide (CAS: 117459-38-8; molecular formula: C₁₄H₁₃ClN₂O₃; molecular weight: 292.72) is a benzamide derivative featuring a chloroacetyl group (-CO-CH₂Cl) at the 2-position of the benzamide core and a furan-2-ylmethyl substituent on the amide nitrogen (Figure 1).

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c15-8-13(18)17-12-6-2-1-5-11(12)14(19)16-9-10-4-3-7-20-10/h1-7H,8-9H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCUEYYBBXOLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

2-[(Chloroacetyl)amino]-N-(2-furylmethyl)benzamide has diverse applications across several research domains:

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, potentially through the inhibition of specific enzymes involved in tumor growth pathways. For example, compounds with similar structures have shown activity against various cancer cell lines, suggesting that this compound could be evaluated for similar effects .
  • Antimicrobial Properties : Research has demonstrated that derivatives of this compound can possess antimicrobial and antitubercular activities, making it a candidate for further exploration in treating infections caused by resistant strains .

Biochemistry

  • Enzyme Interaction Studies : The compound is being investigated as a biochemical probe to study enzyme interactions, particularly in pathways related to inflammation and cancer . Its ability to bind to specific proteins could help elucidate mechanisms of action in various biological processes.

Synthetic Chemistry

  • Building Block for Complex Molecules : Due to its reactive chloroacetyl group, this compound serves as a versatile building block for synthesizing more complex organic molecules . This application is crucial for developing new pharmaceuticals and specialty chemicals.

Case Studies and Research Findings

  • Anticancer Screening :
    • A study evaluated the anticancer potential of structurally similar compounds, revealing significant growth inhibition across multiple cancer cell lines (mean GI50 values). This suggests that this compound may warrant similar evaluation due to its structural analogies .
  • Antimicrobial Evaluation :
    • In vitro studies assessing the antimicrobial efficacy against Mycobacterium tuberculosis showed promising results for related compounds, indicating potential for this compound in treating tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Antimicrobial and Anticancer 2-Azetidinone Derivatives
  • Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide): Substituents: Chlorophenyl and azetidinone (β-lactam) rings. Activity: Potent antimicrobial agent (Gram-positive bacteria) due to β-lactam-mediated inhibition of cell wall synthesis . Comparison: The target compound lacks the β-lactam ring, suggesting divergent mechanisms. The furan may improve solubility but reduce β-lactam-like activity.
Sigma Receptor-Binding Benzamides
  • [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide): Substituents: Iodine (radiolabel), methoxy, and piperidinyl groups. Activity: High tumor uptake in prostate cancer xenografts via sigma receptor binding . Comparison: The target’s chloroacetyl group may lack the imaging utility of iodine but could enable covalent targeting of sigma receptors.
Anticonvulsant Nitroimidazole-Benzamides
  • OL4 (2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl}acetamide): Substituents: Nitroimidazole and nitrophenyl groups. Activity: Strong anticonvulsant effects via modulation of GABAergic pathways . Comparison: The furan in the target compound may reduce nitro group-mediated oxidative stress but retain amide-mediated CNS penetration.

Structural and Physicochemical Properties

Crystal Packing and Hydrogen Bonding
  • 2-Chloro-N-phenylacetamide ():
    • Substituents : Chloroacetyl and phenyl groups.
    • Structure : Antiparallel alignment of N–H and C=O bonds, forming infinite chains via N–H···O hydrogen bonds .
    • Comparison : The furan oxygen in the target compound may introduce additional hydrogen-bonding sites, altering crystal packing and solubility.
Electron-Donating vs. Electron-Withdrawing Groups
  • N-(2-Methylphenyl)benzamide ():
    • Substituents : Methylphenyl group.
    • Properties : Methyl group enhances lipophilicity but reduces hydrogen-bonding capacity .
    • Comparison : The furan’s electron-rich oxygen in the target compound improves solubility (logP ~2.5 estimated) compared to methylphenyl (logP ~3.1).

Pharmacokinetic and Toxicity Profiles

Anti-Inflammatory Benzimidazole-Benzamides
  • Compound 3a (N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide): Substituents: Chloromethyl-benzimidazole. Activity: Significant anti-inflammatory effects with low gastric toxicity .
Thienylmethyl vs. Furylmethyl Derivatives
  • Compound 15 (N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide): Substituents: Thienylmethyl (sulfur-containing heterocycle). Properties: Sulfur enhances metabolic stability but may reduce aqueous solubility . Comparison: The furan’s oxygen in the target compound improves solubility but may shorten half-life due to faster oxidation.

Biological Activity

2-[(Chloroacetyl)amino]-N-(2-furylmethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and the pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13ClN2O3, with a molecular weight of 292.72 g/mol. The structure comprises a chloroacetyl group attached to an amino group, which is further linked to a benzamide moiety and a furylmethyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with an appropriate amine precursor. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide (DMF) under controlled temperatures to yield the desired product with high purity.

Antitumor Activity

Research has demonstrated that compounds containing chloroacetyl groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in human carcinoma cell lines such as HePG2 (liver), MCF7 (breast), and A549 (lung) with varying degrees of effectiveness .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHePG2TBD
Similar DerivativeMCF7TBD
Similar DerivativeA549TBD

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of this compound have also been investigated. Compounds with similar structures have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The zones of inhibition were measured using the cup plate method, indicating significant antibacterial activity .

Table 2: Antimicrobial Activity

CompoundMicroorganismZone of Inhibition (mm)Reference
This compoundStaphylococcus aureusTBD
Similar DerivativeEscherichia coliTBD

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, such as enzymes involved in cell proliferation and survival pathways. For example, compounds with chloroacetyl moieties are known to act as electrophiles, potentially forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models. For instance, a study reported that a compound structurally related to this compound exhibited significant tumor growth inhibition in xenograft models, suggesting its potential for further development as an anticancer agent .

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